1,5-Di(methanesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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Overview
Description
1,5-Di(methanesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(methanesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Di(methanesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1,5-Di(methanesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Di(methanesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,5-Disubstituted Tetrazoles: These compounds share a similar structural motif and have been studied for their biological activities.
Pyrazole Derivatives: Known for their wide range of pharmacological properties, pyrazole derivatives are structurally related to benzodiazepines.
Uniqueness
1,5-Di(methanesulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern and the presence of methanesulfonyl groups
Properties
CAS No. |
89777-42-4 |
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Molecular Formula |
C11H16N2O4S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1,5-bis(methylsulfonyl)-3,4-dihydro-2H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H16N2O4S2/c1-18(14,15)12-8-5-9-13(19(2,16)17)11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI Key |
ZUASALVDSBDPFM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCN(C2=CC=CC=C21)S(=O)(=O)C |
Origin of Product |
United States |
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